N-benzyl-2-phenyl-2-(phenylsulfanyl)-N-(propan-2-yl)acetamide
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Overview
Description
N-Benzyl-N-isopropyl-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound with the molecular formula C24H25NOS. This compound is characterized by the presence of a benzyl group, an isopropyl group, and a phenylsulfanyl group attached to an acetamide backbone. It is a member of the acetamide family, which is known for its diverse applications in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-isopropyl-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the reaction of benzylamine, isopropylamine, and phenylsulfanylacetyl chloride. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-Benzyl-N-isopropyl-2-phenyl-2-(phenylsulfanyl)acetamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-isopropyl-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide backbone can be reduced to form amines.
Substitution: The benzyl and isopropyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions can be carried out using various alkylating or arylating agents under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
N-Benzyl-N-isopropyl-2-phenyl-2-(phenylsulfanyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-N-isopropyl-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzyl and isopropyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-phenyl-2-(phenylsulfanyl)acetamide
- N-Isopropyl-2-phenyl-2-(phenylsulfanyl)acetamide
- N-Benzyl-N-methyl-2-phenyl-2-(phenylsulfanyl)acetamide
Uniqueness
N-Benzyl-N-isopropyl-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of both benzyl and isopropyl groups, which may confer distinct chemical and biological properties compared to its analogs. The combination of these groups with the phenylsulfanyl moiety may result in enhanced stability, reactivity, and biological activity.
Properties
Molecular Formula |
C24H25NOS |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-benzyl-2-phenyl-2-phenylsulfanyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C24H25NOS/c1-19(2)25(18-20-12-6-3-7-13-20)24(26)23(21-14-8-4-9-15-21)27-22-16-10-5-11-17-22/h3-17,19,23H,18H2,1-2H3 |
InChI Key |
WNEVFHZYVUQKIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
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